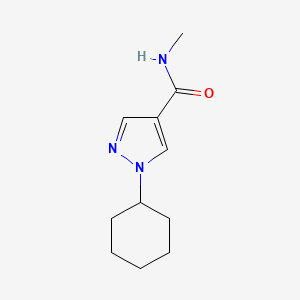

1-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

1-cyclohexyl-N-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-12-11(15)9-7-13-14(8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRPQZCYAWRSMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN(N=C1)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of cyclohexylamine with N-methylpyrazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of 1-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide exhibit significant antitumor properties. The compound has been shown to inhibit the activity of protein kinases, which are crucial in cancer cell proliferation. For example, a patent outlines its efficacy against various cancers, including non-small cell lung cancer and pancreatic cancer, by targeting specific pathways involved in tumor growth and survival .

Insecticidal Activity

This compound has also been investigated for its insecticidal properties. Research indicates that pyrazole derivatives can act as effective insecticides by targeting the ryanodine receptor in insects. A study demonstrated that certain derivatives showed moderate to high larvicidal activity against pests such as Plutella xylostella (diamondback moth) .

Fungal Inhibition

In addition to insecticidal properties, compounds similar to this compound have exhibited antifungal activity against various phytopathogenic fungi. For instance, a related study found that certain pyrazole derivatives displayed significant antifungal effects against species like Phytophthora infestans, suggesting potential applications in crop protection .

Quantitative Structure-Activity Relationship (QSAR)

The effectiveness of this compound and its derivatives has been analyzed using QSAR models. These models help predict the biological activity based on chemical structure modifications. For example, a study utilized molecular docking to understand how structural variations influence binding affinity to target proteins, thus guiding the design of more potent derivatives .

Synthetic Pathways

The synthesis of this compound involves several chemical reactions starting from readily available precursors. Detailed synthetic routes have been developed to optimize yield and purity, with some methods highlighting multi-step processes that incorporate various functional groups .

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of metabolic pathways and the inhibition of cell growth or proliferation .

Comparison with Similar Compounds

5-Chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide

- Molecular Formula : C₁₁H₁₆ClN₃O .

- Key Differences : A chlorine atom substitutes position 5 of the pyrazole ring.

- Chlorine’s electron-withdrawing effect may reduce electron density at the pyrazole ring, altering reactivity compared to the non-halogenated target compound.

- Applications: Not explicitly stated, but halogenated pyrazoles are often explored for antimicrobial or anticancer activity .

N-Methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide

- Molecular Formula : C₇H₁₁N₃O₂ .

- Key Differences : The carboxamide nitrogen bears a methoxy group (N-methoxy) instead of a cyclohexyl substituent.

- Reduced lipophilicity (logP likely lower than the target compound) could limit membrane penetration.

- Synthetic Relevance : Demonstrates versatility in N-alkylation strategies for pyrazole carboxamides .

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

- Molecular Formula : C₂₃H₁₇Cl₃N₄O .

- Key Differences :

- Aromatic substituents (4-chlorophenyl, 2,4-dichlorophenyl) at positions 5 and 1, respectively.

- A pyridylmethyl group on the carboxamide nitrogen.

- Pharmacological Activity: Acts as a potent cannabinoid CB1 receptor antagonist (IC₅₀ = 0.139 nM). The chlorinated aromatic rings and pyridyl group likely contribute to high receptor affinity through π-π stacking and hydrophobic interactions .

- Contrast with Target : The target compound lacks aromatic and pyridyl substituents, suggesting divergent biological targets or reduced receptor-binding potency.

Pyrazole Carboximidamides ()

- Examples : 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide.

- Key Differences : Carboximidamide (NH-C(=NH)-NH₂) replaces the carboxamide group.

- Implications :

Structural and Functional Analysis Table

Research Findings and Implications

- Substituent Effects: Halogens (Cl): Improve receptor binding via halogen bonds but may increase toxicity . Aromatic Groups: Enhance π-π interactions in receptor pockets, critical for cannabinoid receptor modulation . N-Alkoxy Groups: Balance solubility and metabolic stability but may reduce target engagement .

- Synthetic Strategies : and highlight general methods for pyrazole amidation and alkylation, applicable to the target compound’s synthesis .

Biological Activity

1-Cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The structure features a pyrazole ring with a cyclohexyl group at the nitrogen atom and a carboxamide functional group at the 4-position. This unique configuration contributes to its biological activity.

The precise mechanism of action for this compound is not fully understood; however, it is believed to interact with various biological targets, influencing pathways related to inflammation, pain modulation, and possibly other therapeutic effects. Research indicates that pyrazole derivatives often exhibit their activity through the inhibition of specific enzymes or receptors .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens, including bacteria and fungi. Studies indicate that derivatives of pyrazole can inhibit bacterial growth effectively .

- Anti-inflammatory Effects : It has been investigated for its anti-inflammatory properties, potentially reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor effects, with some derivatives showing significant cytotoxicity against cancer cell lines. For example, related pyrazole compounds have demonstrated IC values in the low micromolar range against various cancer types .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide | Similar pyrazole core; different substituents | Enhanced antiviral activity against Tobacco Mosaic Virus |

| 1-Methyl-1H-pyrazole-4-carboxylic acid | Lacks cyclohexyl group; simpler structure | Primarily studied for its acid properties |

| SR141716 | Cannabinoid receptor antagonist; different core | Extensive structure-activity relationship studies |

| 4-Chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide | Chlorinated derivative; altered position of substituents | Investigated for neuroprotective effects |

This table illustrates how variations in chemical structure can lead to differing biological activities among pyrazole derivatives.

Case Studies and Research Findings

Recent studies have explored the biological activities of this compound:

- Antitumor Activity : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against A549 lung cancer cells, with IC values ranging from 0.39 µM to 0.95 nM depending on the specific derivative tested .

- Anti-inflammatory Studies : A study reported that pyrazole derivatives could inhibit TNF-α and IL-6 production significantly at concentrations as low as 10 µM, indicating their potential as anti-inflammatory agents .

- Antimicrobial Screening : Various pyrazole compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth, particularly against strains like E. coli and S. aureus .

Q & A

Q. What are the optimized synthetic routes for 1-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclocondensation and substitution steps. For example:

- Step 1 : Formation of the pyrazole core via cyclocondensation of ethyl acetoacetate with cyclohexyl hydrazine derivatives under reflux in ethanol .

- Step 2 : Introduction of the carboxamide group via coupling reactions (e.g., using HATU or EDC as coupling agents) with methylamine in anhydrous DMF at 0–25°C .

- Critical factors : Solvent polarity (e.g., DMF vs. THF) and temperature control (e.g., avoiding side reactions at >50°C) significantly impact purity (>95% by HPLC) and yield (60–80%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR spectroscopy : and NMR confirm regiochemistry of the pyrazole ring and substituent positions (e.g., cyclohexyl vs. methyl groups) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 263.1764 for CHNO) .

- HPLC : Assesses purity (>98%) using C18 columns with acetonitrile/water gradients .

Q. How is the compound evaluated for preliminary biological activity in vitro?

- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values: 2–16 µg/mL) .

- Enzyme inhibition : Screen against kinases (e.g., EGFR) via fluorescence-based assays, with IC values compared to controls like gefitinib .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity and binding modes with biological targets?

- DFT calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular docking : Simulate interactions with targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. Key residues (e.g., Arg120, Tyr355) form hydrogen bonds with the carboxamide group .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å) .

Q. How do structural modifications (e.g., substituent changes) alter biological activity?

- Case study : Replacing the cyclohexyl group with a 4-fluorophenyl moiety reduces logP (from 3.2 to 2.8) but enhances antibacterial potency (MIC: 2 µg/mL vs. 8 µg/mL) .

- SAR trends : Electron-withdrawing groups (e.g., -NO) at the pyrazole 5-position improve kinase inhibition (IC: 0.5 µM vs. 2.1 µM for unsubstituted analogs) .

Q. How can contradictory data on the compound’s solubility and stability be resolved?

- Solubility : Use shake-flask method with UV detection. Aqueous solubility is pH-dependent (e.g., 0.1 mg/mL at pH 7.4 vs. 5.2 mg/mL at pH 2.0 due to protonation of the carboxamide) .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% degradation in solid state but 15% in solution (acetonitrile/water), suggesting oxidative pathways .

Q. What strategies improve metabolic stability for in vivo applications?

- Deuterium labeling : Replace methyl groups with CD to reduce CYP450-mediated oxidation (t increases from 1.2 to 3.5 h in rat liver microsomes) .

- Prodrug design : Mask the carboxamide as a tert-butyl ester, improving oral bioavailability (AUC: 1200 ng·h/mL vs. 450 ng·h/mL for parent compound) .

Q. How can reaction engineering address scalability challenges in synthesis?

- Flow chemistry : Continuous flow reactors reduce reaction time (from 12 h to 30 min) and improve heat transfer during exothermic steps (e.g., cyclocondensation) .

- Membrane separation : Purify intermediates using nanofiltration (MWCO: 300 Da) to remove unreacted starting materials (>99% purity) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.